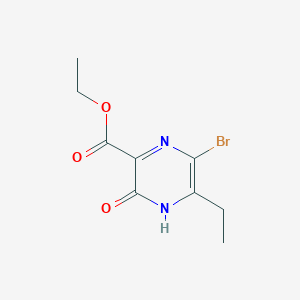
Ethyl 6-bromo-5-ethyl-3-hydroxypyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and ethyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate typically involves the bromination of a pyrazine derivative followed by esterification. One common method is the bromination of 5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of ethyl 6-amino-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate.
Reduction: Formation of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-hydroxy-2-pyrazinecarboxylate.
Oxidation: Formation of ethyl 6-bromo-5-carboxy-3,4-dihydro-3-oxo-2-pyrazinecarboxylate.
Applications De Recherche Scientifique
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 6-bromo-3-hydroxy-5-methyl-2-pyrazinecarboxylate: Contains a hydroxyl group instead of a keto group.
Propriétés
Formule moléculaire |
C9H11BrN2O3 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
ethyl 5-bromo-6-ethyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-5-7(10)12-6(8(13)11-5)9(14)15-4-2/h3-4H2,1-2H3,(H,11,13) |
Clé InChI |
JRHCFXXCIVEUEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=O)N1)C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
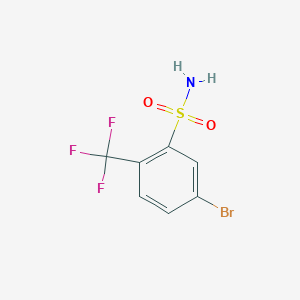
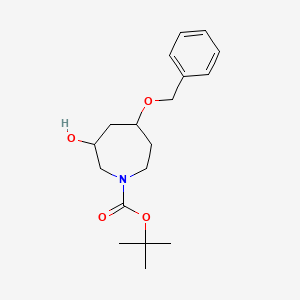

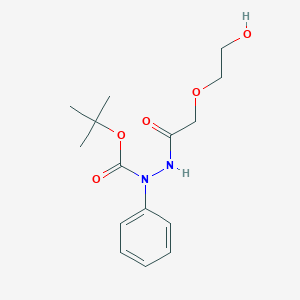
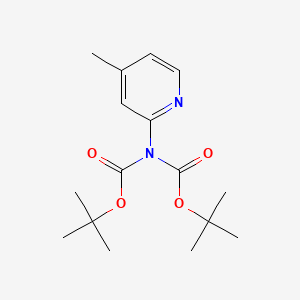
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)


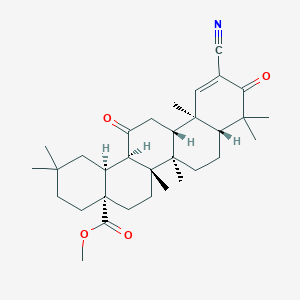

![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)


